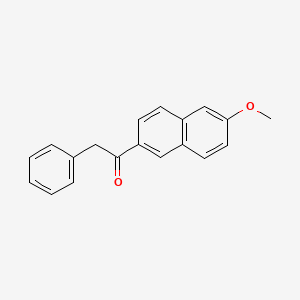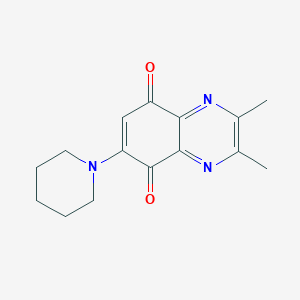![molecular formula C17H30OSi B11847614 1'-[(Trimethylsilyl)ethynyl][1,1'-bi(cyclohexane)]-1-ol CAS No. 89267-79-8](/img/structure/B11847614.png)
1'-[(Trimethylsilyl)ethynyl][1,1'-bi(cyclohexane)]-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-[(Trimethylsilyl)ethynyl][1,1’-bi(cyclohexane)]-1-ol is a complex organic compound characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a bicyclohexane structure with a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[(Trimethylsilyl)ethynyl][1,1’-bi(cyclohexane)]-1-ol typically involves the following steps:
Formation of the Ethynyl Group: The ethynyl group is introduced using a trimethylsilylacetylene precursor. This step often involves the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the acetylene, followed by the addition of a trimethylsilyl group.
Coupling with Bicyclohexane: The ethynyltrimethylsilane is then coupled with a bicyclohexane derivative. This step may involve a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which requires a palladium catalyst (e.g., Pd(PPh3)4) and a copper co-catalyst (e.g., CuI) under an inert atmosphere.
Hydroxylation: The final step involves the introduction of the hydroxyl group to the bicyclohexane ring. This can be achieved through various methods, including hydroboration-oxidation or direct hydroxylation using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of 1’-[(Trimethylsilyl)ethynyl][1,1’-bi(cyclohexane)]-1-ol may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1’-[(Trimethylsilyl)ethynyl][1,1’-bi(cyclohexane)]-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different derivatives. For example, the ethynyl group can be hydrogenated to form an ethyl group using hydrogen gas (H2) and a palladium catalyst.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include tetrabutylammonium fluoride (TBAF) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Tetrabutylammonium fluoride (TBAF), lithium aluminum hydride (LiAlH4)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Ethyl derivatives
Substitution: Various functionalized derivatives
Applications De Recherche Scientifique
1’-[(Trimethylsilyl)ethynyl][1,1’-bi(cyclohexane)]-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving hydroxylation and oxidation reactions.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1’-[(Trimethylsilyl)ethynyl][1,1’-bi(cyclohexane)]-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the ethynyl and trimethylsilyl groups can undergo various chemical transformations. These interactions and transformations enable the compound to exert its effects in different chemical and biological contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethynyltrimethylsilane
- 1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one
- 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene
Uniqueness
1’-[(Trimethylsilyl)ethynyl][1,1’-bi(cyclohexane)]-1-ol is unique due to its combination of a bicyclohexane structure with an ethynyltrimethylsilyl group and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
89267-79-8 |
|---|---|
Formule moléculaire |
C17H30OSi |
Poids moléculaire |
278.5 g/mol |
Nom IUPAC |
1-[1-(2-trimethylsilylethynyl)cyclohexyl]cyclohexan-1-ol |
InChI |
InChI=1S/C17H30OSi/c1-19(2,3)15-14-16(10-6-4-7-11-16)17(18)12-8-5-9-13-17/h18H,4-13H2,1-3H3 |
Clé InChI |
SRLODRPPSHXFQO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1(CCCCC1)C2(CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate](/img/structure/B11847540.png)





![Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]-](/img/structure/B11847573.png)

![2-(4-Oxo-4H-naphtho[1,2-b]pyran-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B11847595.png)


![4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]-](/img/structure/B11847605.png)


